Enantiomeric Purity: Defined (R)-Stereoisomer with ≥98% Chiral Purity for Asymmetric Applications
The (R)-enantiomer of 1-(4-methoxyphenyl)butylamine (CAS 177726-45-3) is commercially available with certified enantiomeric purity of ≥98% (NLT 98%) . This chiral definition is essential for asymmetric synthesis applications, where stereochemical fidelity governs downstream product outcomes. In contrast, the racemic mixture of 1-(4-methoxyphenyl)butylamine, as well as positional isomers such as (S)-1-(2-methoxyphenyl)butylamine, lack equivalent purity specifications and validated synthetic utility for enantioselective transformations .
| Evidence Dimension | Enantiomeric purity / stereochemical definition |
|---|---|
| Target Compound Data | ≥98% (R)-enantiomer purity (CAS 177726-45-3) |
| Comparator Or Baseline | Racemic 1-(4-methoxyphenyl)butylamine: undefined enantiomeric ratio; 2-methoxyphenyl isomer: no chiral purity data |
| Quantified Difference | ≥98% enantiomeric excess vs. undefined/racemic mixture (0% ee) |
| Conditions | Commercial specification as per vendor Certificate of Analysis |
Why This Matters
For asymmetric synthesis and chirality-dependent pharmacology, enantiomeric purity ≥98% ensures reproducible stereochemical outcomes and eliminates confounding racemization artifacts.
